molecular formula C14H14ClNO B8470994 4-(4-Chloro-phenoxymethyl)-benzylamine

4-(4-Chloro-phenoxymethyl)-benzylamine

Cat. No.: B8470994
M. Wt: 247.72 g/mol
InChI Key: UVYLDDWHYMYQJS-UHFFFAOYSA-N
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Description

4-(4-Chloro-phenoxymethyl)-benzylamine is a substituted benzylamine derivative featuring a 4-chlorophenoxymethyl group attached to the benzylamine core.

Benzylamine derivatives are widely explored in medicinal and agrochemical research due to their versatility as building blocks. For instance, 4-chlorobenzylamine is a known thrombin inhibitor , and substituted benzylamines have been optimized as SARS-CoV-2 RdRp inhibitors . The phenoxymethyl substitution in the target compound may confer unique steric and electronic properties, making it a candidate for further pharmacological or material science applications.

Properties

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

[4-[(4-chlorophenoxy)methyl]phenyl]methanamine

InChI

InChI=1S/C14H14ClNO/c15-13-5-7-14(8-6-13)17-10-12-3-1-11(9-16)2-4-12/h1-8H,9-10,16H2

InChI Key

UVYLDDWHYMYQJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)COC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the structural features and molecular weights of 4-(4-Chloro-phenoxymethyl)-benzylamine with related benzylamine derivatives:

Table 1: Structural Comparison of Benzylamine Derivatives

Compound Substituent Molecular Weight (g/mol) Key Properties/Applications
This compound 4-Chlorophenoxymethyl 261.73* Hypothesized enhanced lipophilicity
4-Chlorobenzylamine 4-Chloro 141.60 Thrombin inhibitor
4-(4-Methylphenoxy)benzylamine HCl 4-Methylphenoxy 249.74 Pesticide intermediate
[4-(4-Chlorophenyl)phenyl]methylamine 4-Chlorophenyl-phenyl 254.16 Structural complexity for drug design

*Calculated based on formula C₁₄H₁₃ClNO.

Key Observations :

  • Steric Effects: The phenoxymethyl group introduces steric bulk, which may hinder interactions in biological systems compared to simpler derivatives like 4-chlorobenzylamine .

Discussion :

  • Unlike 4-chlorobenzylamine, which directly inhibits thrombin, the phenoxymethyl group may redirect activity toward other serine proteases or non-enzymatic targets .

Implications for Target Compound :

  • The aldoxime reduction method could be adapted for synthesizing this compound by substituting methyl with chloro precursors.

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